![molecular formula C15H14BrFN2O B6474021 4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2640845-34-5](/img/structure/B6474021.png)

4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

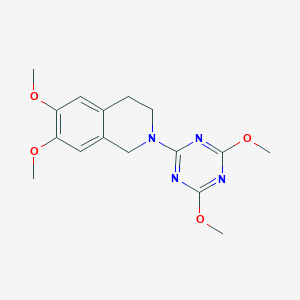

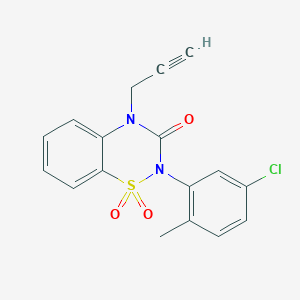

The compound “4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom . Attached to this ring is a bromo-fluorophenyl group and a pyridine ring. Pyridine is a basic heterocyclic organic compound similar to benzene and has the chemical formula C5H5N .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the azetidine ring, followed by the introduction of the bromo-fluorophenyl group and the pyridine ring. The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring would provide some rigidity to the structure, while the bromo-fluorophenyl and pyridine groups could potentially participate in various interactions depending on their positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The azetidine ring might undergo reactions at the nitrogen atom, while the bromo-fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions. The pyridine ring, being similar to benzene, might also participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to target the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

For instance, the hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

Compounds targeting the p38α map kinase are known to modulate cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β .

Result of Action

Inhibitors of p38α map kinase, which this compound may target, have been evaluated as therapeutic strategies for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Propriétés

IUPAC Name |

4-[1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrFN2O/c16-15-2-1-12(17)7-11(15)8-19-9-14(10-19)20-13-3-5-18-6-4-13/h1-7,14H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQALBYHKUJGAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=CC(=C2)F)Br)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6473953.png)

![4-[(3,4-dichlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473959.png)

![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6473973.png)

![N,N-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B6473980.png)

![6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6473988.png)

![4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473990.png)

![2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6474006.png)

![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6474011.png)

![5-chloro-N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B6474014.png)

![4-[(2,4-dichlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6474038.png)

![4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B6474040.png)

![N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6474051.png)